![molecular formula C10H6Cl2N4O B1659597 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole CAS No. 662138-58-1](/img/structure/B1659597.png)
5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole
Overview
Description
5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole, also known as DMF-DMA, is a fluorescent probe that has been widely used in scientific research. This compound is known for its high sensitivity and selectivity towards various biomolecules, making it a useful tool for studying biological processes.
Mechanism of Action
The mechanism of action of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole involves the binding of the compound to biomolecules, resulting in a change in its fluorescence properties. The binding of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole to biomolecules causes a shift in its excitation and emission spectra, allowing for the detection and quantification of the bound biomolecule. The mechanism of action of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been extensively studied, and its high sensitivity and selectivity towards various biomolecules make it a valuable tool for studying biological processes.
Biochemical and Physiological Effects:
5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been used in both in vitro and in vivo experiments without any adverse effects on the cells or tissues. 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been shown to be non-toxic and non-cytotoxic, making it a safe tool for studying biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in lab experiments include its high sensitivity and selectivity towards various biomolecules, its versatility in both in vitro and in vivo experiments, and its non-toxic and non-cytotoxic nature. However, there are some limitations to using 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in lab experiments. The compound has limited solubility in aqueous solutions, and its fluorescence properties can be affected by the pH and temperature of the environment. These limitations need to be taken into consideration when designing experiments using 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole.
Future Directions
There are many future directions for the use of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in scientific research. One potential direction is the development of new derivatives of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole with improved solubility and fluorescence properties. Another direction is the use of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in the study of disease processes, such as cancer and neurodegenerative diseases. 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole could also be used in the development of new diagnostic tools and therapies for various diseases. Overall, 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole is a valuable tool for studying biological processes, and its potential applications in scientific research are vast.
Scientific Research Applications
5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been widely used in scientific research as a fluorescent probe for various biomolecules. This compound has been used to study the binding of proteins, nucleic acids, and lipids. It has also been used to monitor enzyme activity, protein folding, and protein-protein interactions. 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been used in both in vitro and in vivo experiments, making it a versatile tool for studying biological processes.
properties
IUPAC Name |
5-[(4,5-dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O/c11-9-10(12)16(5-13-9)4-6-1-2-7-8(3-6)15-17-14-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABYUBKTDSNQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CN3C=NC(=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381415 | |
Record name | 5-[(4,5-dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole | |
CAS RN |
662138-58-1 | |
Record name | 5-[(4,5-dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.